2-Chloroethyl methyl ether
Overview
Description
Scientific Research Applications
2-Chloroethyl methyl ether is used in various scientific research applications:
Biology: It is used in the synthesis of biologically active compounds, including antimicrobial agents.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, coatings, dyes, rubber, and resins.
Safety and Hazards
Mechanism of Action
Target of Action
2-Chloroethyl methyl ether, also known as 2-Methoxyethyl chloride , is primarily used in the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives . These derivatives are the primary targets of the compound.
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another. In this case, the this compound donates an alkyl group to the thieno[2,3-d]pyrimidine derivatives .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives . These derivatives can have various downstream effects, depending on their specific structures and functions.
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a density of 1035 g/mL at 25 °C This suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of this compound is the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives . The specific molecular and cellular effects of these derivatives can vary widely, depending on their exact structures and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy and stability may be affected by temperature, as it has a boiling point of 89-90 °C . Additionally, the compound is classified as a flammable liquid , suggesting that it may be unstable in the presence of heat or flame
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives
Cellular Effects
It is known to be a strong alkylating agent , which suggests that it could potentially interact with cellular components such as DNA, RNA, and proteins, leading to changes in cell function
Preparation Methods
2-Chloroethyl methyl ether can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with methanol in the presence of an acid catalyst. Another method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide . Industrial production often involves the reaction of 2-chloroethanol with methanol under basic conditions to form the ether through an ester exchange reaction .
Chemical Reactions Analysis
2-Chloroethyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: It can be reduced to form alcohols. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases.
Comparison with Similar Compounds
2-Chloroethyl methyl ether is similar to other chloroalkyl ethers, such as:
Chloromethyl methyl ether: Used as an alkylating agent and industrial solvent.
Bis(chloromethyl) ether: Used in the production of ion-exchange resins and polymers.
Benzyl chloromethyl ether: Used in the synthesis of dodecylbenzyl chloride and other compounds. What sets this compound apart is its specific use in the synthesis of acyclic nucleosides and its application in various industrial processes.
Properties
IUPAC Name |
1-chloro-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGGAHUZJWQMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060840 | |
Record name | 1-Chloro-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
Record name | beta-Chloroethyl methyl ether | |
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URL | https://haz-map.com/Agents/6101 | |
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Boiling Point |
92-93 °C | |
Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER; VERY SOL IN ETHER | |
Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0345 @ 20 °C/4 °C | |
Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
627-42-9 | |
Record name | 2-Chloroethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Chloroethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-chloro-2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Chloro-2-methoxyethane | |
Source | EPA DSSTox | |
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Record name | 2-chloroethyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.000 | |
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Record name | 2-CHLOROETHYL METHYL ETHER | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U890TJ10YM | |
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Record name | BETA-CHLOROETHYL METHYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the main use of 2-chloroethyl methyl ether in the context of the provided research?
A1: this compound is primarily used as a reagent to introduce a bis(2-methoxyethyl)amino group into various chemical structures. This is achieved through its reaction with amine groups present in different molecules. This modification is particularly relevant in synthesizing pharmaceutical compounds, including acyclic nucleosides [, , ] and other heterocyclic compounds with potential antimicrobial [, ] and anti-inflammatory [] activities.
Q2: Can you provide an example of a specific reaction where this compound is employed?
A2: Certainly. In a study focused on synthesizing thieno[2,3-d]pyrimidine nucleosides [], researchers reacted compounds containing an amino group with this compound. This reaction successfully introduced a 2-methoxyethoxymethyl group to the nitrogen atom of the starting materials, leading to the formation of the desired acyclic nucleosides.
Q3: What is known about the optimization of reactions involving this compound?
A3: Studies have explored optimizing reactions involving this compound to enhance yield and purity. For instance, in the synthesis of 3-(N,N-Dimethoxyethyl)amino Acetanilide [, ], researchers found that using dimethylformamide (DMF) as a catalyst during the synthesis of this compound itself resulted in shorter reaction times and higher yields. Additionally, controlling the pH of the reaction mixture to around 5.5-6.5 using buffer solutions and optimizing the reaction temperature to approximately 125°C significantly improved the yield and purity of the final product [].
Q4: Has this compound been used in the synthesis of any commercially available products?
A4: Yes, a study mentions that an optimized synthetic technique for 3-(N,N-Dimethoxyethyl)amino Acetanilide, which employs this compound as a key reagent, has been successfully commercialized []. While the specific details of the commercial application are not elaborated upon, this highlights the practical utility of this compound in chemical synthesis.
Q5: Apart from its use in synthesizing pharmaceutical compounds, are there any other research applications of this compound?
A5: Beyond its role in pharmaceutical synthesis, this compound has been investigated in atmospheric chemistry studies. Researchers have used theoretical models to understand the nighttime atmospheric reaction of this compound with nitrate radicals (NO3) []. Additionally, there are studies investigating the thermal decomposition of this compound using shock tube experiments and computational methods []. These investigations contribute to a better understanding of the compound's fate and impact on the environment.
Q6: Are there any computational studies on the properties or reactions of this compound?
A6: Yes, researchers have employed computational chemistry to investigate the properties and reactions of this compound. One study used quantum chemical calculations to determine force constants, electro-optical parameters, and steric characteristics of electronic interactions in halogenated ethers, including this compound []. This type of research helps understand the compound's reactivity and physicochemical behavior at a molecular level.
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